molecular formula C18H13NO8 B098072 Aristolochic acid IV CAS No. 15918-62-4

Aristolochic acid IV

Cat. No.: B098072
CAS No.: 15918-62-4
M. Wt: 371.3 g/mol
InChI Key: GYBINMVKWZEICQ-UHFFFAOYSA-N
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Description

Aristolochic acid IV is a member of the aristolochic acids, a group of naturally occurring nitrophenanthrene carboxylic acids found in plants of the Aristolochiaceae family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent nephrotoxic and carcinogenic properties. This compound, like its analogs, has been implicated in aristolochic acid nephropathy and upper tract urothelial carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aristolochic acid IV typically involves the extraction from natural sources, such as Aristolochia plants. The process includes:

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it is extracted and purified using advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Aristolochic acid IV undergoes several chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Aristolochic acid IV exerts its effects primarily through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and carcinogenesis. The primary molecular targets include:

Comparison with Similar Compounds

Aristolochic acid IV is compared with other aristolochic acids, such as aristolochic acid I and aristolochic acid II:

Uniqueness: this compound is unique due to its specific structural features and the distinct pattern of DNA adduct formation, which contributes to its particular toxicological profile .

Properties

IUPAC Name

8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBINMVKWZEICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166603
Record name Aristolochic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15918-62-4
Record name Aristolochic acid IV
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15918-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristolochic acid IV
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aristolochic acid IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30166603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aristolochic acid IV
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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